Regiochemical Differentiation: 4-Carboxylate vs. 3-Carboxylate Regioisomer
The target compound's 4-carboxylate ester is explicitly utilized as a reactant in the synthesis of 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives disclosed in patent WO2013037390A1, which are kinase inhibitors for diabetic nephropathy and neuropathy [1]. In contrast, the 3-carboxylate regioisomer (CAS 1083181-27-4) positions the amide vector differently, which is incompatible with the 4-carboxamide pharmacophore geometry required by this inhibitor series. No equivalent patent or publication was identified that uses the 3-carboxylate regioisomer for the same 4-carboxamide kinase inhibitor class, indicating that the 4-carboxylate regioisomer is the required building block for this pharmacophore.
| Evidence Dimension | Synthetic utility in kinase inhibitor pharmacophore construction (4-carboxamide vs. 3-carboxamide orientation) |
|---|---|
| Target Compound Data | Explicitly listed as reactant in WO2013037390A1; produces 4-carboxamide derivatives with defined hinge-binding geometry |
| Comparator Or Baseline | Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1083181-27-4); no corresponding 3-carboxamide patent linkage identified |
| Quantified Difference | Qualitative regiochemical exclusivity: 4-carboxylate is the documented precursor for the WO2013037390A1 kinase inhibitor series; 3-carboxylate is not |
| Conditions | Patent WO2013037390A1; pyrazolo[3,4-b]pyridine carboxamide kinase inhibitor synthetic route |
Why This Matters
Researchers pursuing 4-carboxamide-substituted pyrazolo[3,4-b]pyridine kinase inhibitors must use the 4-carboxylate regioisomer; the 3-carboxylate regioisomer cannot substitute due to incompatible amide geometry.
- [1] Molaid. 6-氯-1H-吡唑并[3,4-B]吡啶-4-羧酸乙酯 | 1426918-16-2. Patent Reference: WO2013037390A1 – 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. https://www.molaid.com/MS_146735 (accessed 2026-05-04). View Source
